CFI-400945 free base
Overview
Description
CFI-400945 free base is a potent, selective, and orally bioavailable PLK4 inhibitor . It is a first-in-class inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication . It has shown activity in leukemia cell lines and primary leukemia samples, including those with complex karyotype, inversion 3, and monosomy 7 .
Chemical Reactions Analysis
CFI-400945 has shown potent inhibitory activities against a panel of kinases, including PLK4, TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK . It exhibits growth inhibition effects on breast, lung, ovarian, and colon cancer cells . It also inhibits autophosphorylation of PLK4 at serine 305 .
Physical And Chemical Properties Analysis
The molecular weight of CFI-400945 free base is 534.65 . It is a white to off-white solid . The storage conditions recommended are powder at -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
Treatment of Acute Myeloid Leukemia and Myelodysplastic Syndrome (MDS) : CFI-400945 demonstrated effectiveness in a Phase 1 trial for patients with acute myeloid leukemia (AML) and MDS. It showed activity in leukemia cell lines and primary leukemia samples, including those with complex karyotypes, suggesting its potential as an effective treatment for patients with AML (Murphy et al., 2020).
Pancreatic Cancer Patient-Derived Xenografts : In a study involving pancreatic cancer, treatment with CFI-400945 significantly reduced tumor growth and increased survival in several patient-derived xenograft models. This supports further investigation of PLK4 as a drug target in pancreatic cancer (Lohse et al., 2016).
Potential Anticancer Agent : CFI-400945 was identified as a promising therapeutic target through RNAi screening and gene expression analysis in human breast cancers and cell lines. It was effective in inhibiting tumor growth in mice bearing human cancer xenografts, particularly in PTEN-deficient compared to PTEN wild-type cancer xenografts (Mason et al., 2014).
Treatment of Diffuse Large B-Cell Lymphoma (DLBCL) : In DLBCL, CFI-400945 induced cytokinesis failure and activated the Hippo signaling pathway, leading to growth inhibition and apoptotic death. This suggests a new therapeutic approach for DLBCL (Zhao et al., 2020).
Phase I Trial in Patients with Advanced Solid Tumors : A first-in-human phase I trial indicated that CFI-400945 is well-tolerated and showed preliminary evidence of anti-tumor activity, paving the way for further studies in patients with solid tumors (Bedard et al., 2016).
Ovarian Cancer : CFI-400945 had antiproliferative effects in ovarian cancer cell lines of different histologic origins. Its anticancer activity was attributable to DNA damage, suppression of DNA repair, failure of cell division, and subsequent cell senescence (Tse et al., 2020).
Phase 2 Study in AML : A phase 2 study focused on acute myeloid leukemia, particularly complex karyotype (CK) AML, examining CFI-400945 as a single agent or in combination with azacitidine or decitabine (Jonas et al., 2020).
Future Directions
properties
IUPAC Name |
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASRPKWOGKCU-FVTQAUBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CFI-400945 free base | |
CAS RN |
1338806-73-7 | |
Record name | CFI-400945 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocifisertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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